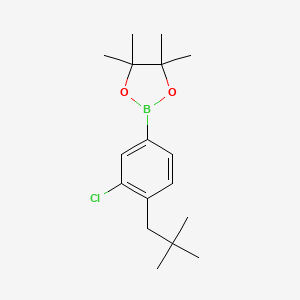
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester typically involves the reaction of 3-Chloro-4-neopentylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Catalyst: Palladium-based catalysts
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Protodeboronation: Removal of the boronic ester group to yield the corresponding hydrocarbon.
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or toluene.
Protodeboronation: Catalysts such as palladium or copper, and solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Protodeboronation: Hydrocarbons
Oxidation: Phenols or quinones
Applications De Recherche Scientifique
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes for biological studies.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The primary mechanism of action for 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or triflate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid Pinacol Ester
- 4-Nitrophenylboronic acid Pinacol Ester
- 3-Cyanophenylboronic acid Pinacol Ester
Uniqueness
3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is unique due to its specific substituents, which impart distinct reactivity and stability. The presence of the chloro and neopentyl groups can influence the electronic properties and steric hindrance, making it suitable for specific synthetic applications where other boronic esters may not be as effective.
Propriétés
Formule moléculaire |
C17H26BClO2 |
|---|---|
Poids moléculaire |
308.7 g/mol |
Nom IUPAC |
2-[3-chloro-4-(2,2-dimethylpropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H26BClO2/c1-15(2,3)11-12-8-9-13(10-14(12)19)18-20-16(4,5)17(6,7)21-18/h8-10H,11H2,1-7H3 |
Clé InChI |
PHLAUVLUFQQFEE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)



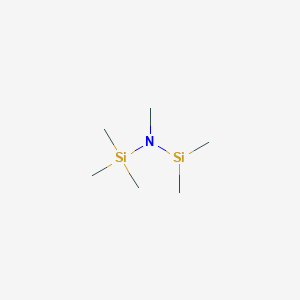
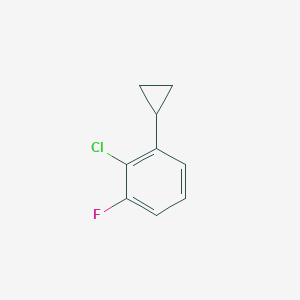
![14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide](/img/structure/B13706296.png)
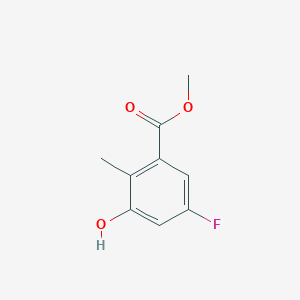
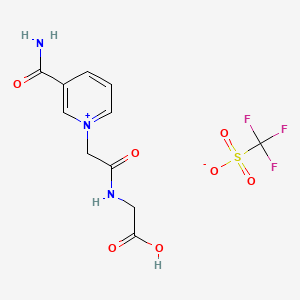
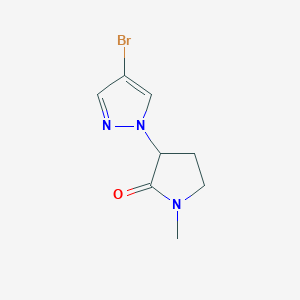
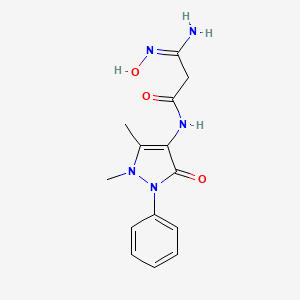
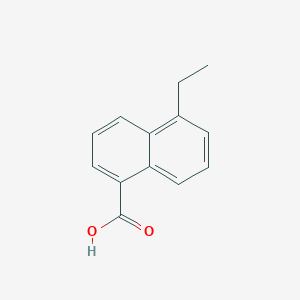
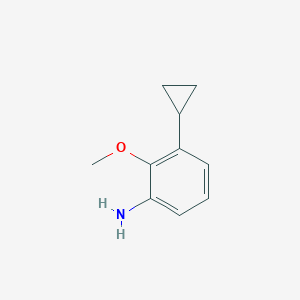
![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
